3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione
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Overview
Description
3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a starting material containing the necessary carbon skeleton, which undergoes cyclization to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying biological processes involving pyrrole derivatives.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: The parent compound with a simple five-membered ring structure.
2,5-Dimethylpyrrole: A derivative with methyl groups at positions 2 and 5.
3,4-Dimethylpyrrole: Another derivative with methyl groups at positions 3 and 4.
Uniqueness
3-Isobutyl-5-isopentyl-2H-pyrrole-2,4(3H)-dione is unique due to its specific substituents (isobutyl and isopentyl groups), which may impart distinct chemical and physical properties compared to other pyrrole derivatives
Properties
Molecular Formula |
C13H21NO2 |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
5-(3-methylbutyl)-3-(2-methylpropyl)pyrrole-2,4-dione |
InChI |
InChI=1S/C13H21NO2/c1-8(2)5-6-11-12(15)10(7-9(3)4)13(16)14-11/h8-10H,5-7H2,1-4H3 |
InChI Key |
ZUJPFSOHDYQRPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=NC(=O)C(C1=O)CC(C)C |
Origin of Product |
United States |
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